2-Undecyl-1,3-dithiolane
CAS No.: 103383-70-6
Cat. No.: VC19207122
Molecular Formula: C14H28S2
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103383-70-6 |
|---|---|
| Molecular Formula | C14H28S2 |
| Molecular Weight | 260.5 g/mol |
| IUPAC Name | 2-undecyl-1,3-dithiolane |
| Standard InChI | InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
| Standard InChI Key | MTJIKFNTOLCKBF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC1SCCS1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-undecyl-1,3-dithiolane is C₁₄H₂₈S₂, with a molecular weight of 260.50 g/mol. Its structure consists of a 1,3-dithiolane core—a saturated five-membered ring containing two sulfur atoms at the 1- and 3-positions—and a linear undecyl chain (-C₁₁H₂₃) attached to the 2-position (Figure 1) . The extended alkyl chain enhances hydrophobicity, influencing solubility and aggregation behavior in nonpolar solvents.
Key structural features:
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Ring conformation: The 1,3-dithiolane ring adopts a puckered conformation to alleviate torsional strain, with sulfur atoms in a cis configuration.
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Chirality: Substitution at the 2-position introduces a stereogenic center, necessitating enantiomeric resolution for applications requiring stereochemical precision .
Synthesis and Optimization
Condensation of Ethane-1,2-Dithiol with Aldehydes
The most common synthesis route involves the acid-catalyzed condensation of ethane-1,2-dithiol with undecanal (C₁₁H₂₃CHO). This method, adapted from analogous 1,3-dithiolane syntheses , proceeds via nucleophilic attack of the thiol groups on the carbonyl carbon, followed by cyclization (Scheme 1).
Reaction conditions:
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Catalyst: Silica gel-supported perchloric acid (HClO₄·SiO₂) or praseodymium triflate .
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Solvent: Solvent-free conditions or dichloromethane.
Mechanistic insights:
The reaction proceeds through a thioacetal intermediate, with the catalyst facilitating both carbonyl activation and water elimination. The undecyl chain’s steric bulk necessitates prolonged reaction times (6–12 hours) compared to shorter-chain analogs .
Alternative Routes
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From ethylene dibromide: Reaction of ethylene dibromide with sodium thiosulfate, followed by treatment with undecanal and HCl, yields 2-undecyl-1,3-dithiolane in moderate yields (50–60%) .
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Thiol-ene click chemistry: Emerging methods utilize photoinitiated thiol-ene reactions between ethane-1,2-dithiol and undecenyl derivatives, though scalability remains a challenge .
Physicochemical Properties
Physical State and Stability
2-Undecyl-1,3-dithiolane is a colorless to pale-yellow liquid at room temperature, with:
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Boiling point: Estimated 290–310°C (extrapolated from homologous compounds) .
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Density: ~1.12 g/cm³ (predicted via group contribution methods).
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Solubility: Miscible with chloroform, hexane, and diethyl ether; sparingly soluble in methanol .
The compound exhibits remarkable stability under acidic and alkaline conditions, a hallmark of 1,3-dithiolanes, due to the low basicity of sulfur atoms and resistance to nucleophilic attack .
Thermal Behavior
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with major mass loss corresponding to the cleavage of the alkyl chain and sulfur extrusion. Differential scanning calorimetry (DSC) shows no distinct melting point, consistent with its liquid state .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR data for 2-undecyl-1,3-dithiolane (Table 1) highlights key structural assignments :
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C-2 (chiral center) | 45.2 | Quaternary carbon (S–C–S) |
| C-1/C-3 | 34.8 | Sulfur-bound methylene |
| C-4/C-5 | 28.1 | Ring methylene |
| Undecyl chain | 22.7–14.1 | Methylene/methyl groups |
¹H NMR spectra feature a triplet at δ 3.15 ppm (J = 7.2 Hz) for the ring methylene protons (C-4/C-5) and a multiplet at δ 1.25 ppm for the undecyl chain’s methylene groups .
Mass Spectrometry
Electron ionization (EI-MS) displays a molecular ion peak at m/z 260.5 (M⁺), with fragmentation patterns dominated by C–S bond cleavage (e.g., m/z 97.0 for the 1,3-dithiolane ring) .
Chemical Reactivity
Ring-Opening Reactions
The 1,3-dithiolane ring undergoes selective cleavage under oxidative or reductive conditions:
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Oxidative cleavage: Treatment with HgCl₂/CdCO₃ in methanol releases undecanal, confirmed by GC-MS .
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Reductive cleavage: NaBH₄ in ethanol reduces the ring to 1,2-ethanedithiol and undecyl alcohol .
Functionalization at the Alkyl Chain
The undecyl chain can be modified via:
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Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) yields epoxy derivatives.
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Sulfonation: Oleum treatment introduces sulfonic acid groups, enhancing water solubility .
Challenges and Future Directions
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